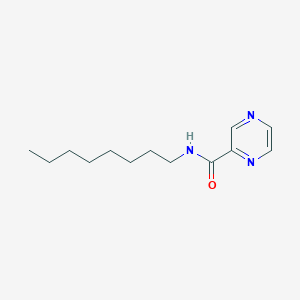

N-octylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21N3O |

|---|---|

Molecular Weight |

235.33g/mol |

IUPAC Name |

N-octylpyrazine-2-carboxamide |

InChI |

InChI=1S/C13H21N3O/c1-2-3-4-5-6-7-8-16-13(17)12-11-14-9-10-15-12/h9-11H,2-8H2,1H3,(H,16,17) |

InChI Key |

PQEJCOFTIZLXHC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)C1=NC=CN=C1 |

Canonical SMILES |

CCCCCCCCNC(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Octylpyrazine 2 Carboxamide and Its Analogues

Retrosynthetic Analysis and Key Precursors for N-octylpyrazine-2-carboxamide

Retrosynthetic analysis of this compound reveals a straightforward disconnection at the amide bond. This approach identifies pyrazine-2-carboxylic acid and n-octylamine as the primary precursors. semanticscholar.org Pyrazine-2-carboxylic acid itself can be synthesized through various methods, including the oxidation of 2-methylpyrazine (B48319) or through ring-forming condensation reactions. gla.ac.uk The n-octylamine is a commercially available long-chain primary amine.

The key precursors for the synthesis of this compound and its analogues are:

Pyrazine-2-carboxylic acid or its derivatives: This is the core heterocyclic component. Derivatives such as 3-chloropyrazine-2-carboxylic acid or 5-tert-butylpyrazine-2-carboxylic acid are often used to introduce substituents on the pyrazine (B50134) ring. mdpi.commdpi.com

Primary or secondary amines: These reagents, such as n-octylamine, are crucial for forming the amide bond and introducing the desired N-substituent. A wide variety of alkyl, aryl, and substituted amines can be employed to generate a library of analogues. semanticscholar.orgmdpi.comresearchgate.net

Contemporary Synthetic Routes and Reaction Optimizations

Modern synthetic chemistry offers several efficient methods for the preparation of this compound and its analogues. These methods are often optimized for yield, reaction time, and purity of the final product.

Yamaguchi Esterification Method in this compound Synthesis

The Yamaguchi esterification, a powerful method for the formation of esters, can be adapted for amide synthesis. nih.gov This method involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride. Subsequent reaction of this activated intermediate with an amine, in this case, n-octylamine, in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP), yields the desired this compound. semanticscholar.orgnih.govresearchgate.net

This method is particularly advantageous as it often proceeds under mild conditions with high yields and can be applied to a broad range of substrates. nih.govresearchgate.net Studies have successfully utilized this method to synthesize various pyrazine-2-carboxylic acid derivatives, including those with aliphatic side chains like this compound. semanticscholar.orgresearchgate.net

A general procedure involves stirring pyrazine-2-carboxylic acid with triethylamine (B128534) and 2,4,6-trichlorobenzoyl chloride, followed by the addition of DMAP and the respective amine. semanticscholar.org

Aminolysis and Nucleophilic Substitution Strategies

Aminolysis of pyrazine-2-carbonyl chlorides is a classical and widely used method for the synthesis of N-substituted pyrazine-2-carboxamides. mdpi.commdpi.com This involves converting pyrazine-2-carboxylic acid to its more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting pyrazine-2-carbonyl chloride is then treated with the desired amine, such as n-octylamine, to form the amide bond via nucleophilic acyl substitution. mdpi.commdpi.com

Another key strategy involves the nucleophilic aromatic substitution on a pre-functionalized pyrazine ring. For instance, starting with a chloropyrazine derivative, such as 3-chloropyrazine-2-carboxamide (B1267238), the chlorine atom can be displaced by an amine through an aminodehalogenation reaction. mdpi.commdpi.com This approach allows for the introduction of various amino substituents at specific positions on the pyrazine ring.

The reaction conditions for these strategies can vary, with some reactions proceeding at room temperature while others may require heating. mdpi.commdpi.com The choice of solvent and base is also critical for optimizing the reaction yield and minimizing side products.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comnih.govsciforum.net This technology has been successfully applied to the synthesis of N-alkylpyrazine-2-carboxamides, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved purity. nih.govsciforum.net

In the context of aminodehalogenation reactions, microwave irradiation can dramatically reduce the reaction time from hours to minutes. mdpi.com For example, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide and various amines has been efficiently carried out in a microwave reactor, often in the presence of a solvent like methanol (B129727) and a base such as pyridine. mdpi.comnih.gov This approach has been used to prepare a diverse range of pyrazinamide (B1679903) analogues. nih.govsciforum.net

Derivatization Strategies for Pyrazine-2-carboxamide Scaffold Modification

The pyrazine-2-carboxamide scaffold offers multiple positions for derivatization, allowing for the systematic exploration of structure-activity relationships.

Alkyl, Aryl, and Substituted Chains at the N-terminus

Modification at the N-terminus of the carboxamide group is a common and effective strategy for creating a diverse library of analogues. This is typically achieved by reacting pyrazine-2-carbonyl chloride or an activated pyrazine-2-carboxylic acid with a wide array of primary and secondary amines.

This approach allows for the introduction of various substituents, including:

Straight-chain and branched alkyl groups: From simple methyl and ethyl groups to longer chains like hexyl, heptyl, and octyl groups. mdpi.comresearchgate.net

Cyclic alkyl groups: Such as cycloheptyl. semanticscholar.org

Aryl and substituted aryl groups: Including phenyl, benzyl (B1604629), and variously substituted benzylamines. mdpi.comrsc.org

These modifications can significantly influence the lipophilicity and electronic properties of the resulting compounds, which in turn can affect their biological activity. mdpi.comresearchgate.net The synthesis of these derivatives often follows the general amidation procedures described previously, such as aminolysis of acyl chlorides or the Yamaguchi protocol. semanticscholar.orgmdpi.comrsc.org

| Precursor | Reagent | Method | Product |

| Pyrazine-2-carboxylic acid | n-Octylamine, 2,4,6-Trichlorobenzoyl chloride, DMAP | Yamaguchi Esterification | This compound semanticscholar.orgresearchgate.net |

| 3-Chloropyrazine-2-carbonitrile | 1. Hydrolysis 2. Acyl chloride formation 3. Aminolysis with various amines | Aminolysis | N-Alkyl-3-chloropyrazine-2-carboxamides mdpi.com |

| 3-Chloropyrazine-2-carboxamide | Various amines | Microwave-Assisted Aminodehalogenation | N-Alkyl-3-aminopyrazine-2-carboxamides mdpi.comnih.gov |

| Pyrazine-2-carboxylic acid | Various alkyl and aryl amines | Amidation | N-Alkyl/Aryl-pyrazine-2-carboxamides mdpi.comresearchgate.netrsc.org |

Halogenation and Other Substitutions on the Pyrazine Ring

The introduction of halogen atoms and other substituents onto the pyrazine ring is a critical strategy for modifying the physicochemical and biological properties of this compound analogues. These modifications can influence factors such as lipophilicity, electronic distribution, and metabolic stability. Methodologies for these substitutions often involve either starting with a pre-functionalized pyrazine core or performing electrophilic substitution on the pyrazine-2-carboxamide scaffold.

A prevalent synthetic route begins with halogenated pyrazine-2-carboxylic acids. mdpi.comnih.gov For instance, the synthesis of various 6-chloro-N-substituted-pyrazine-2-carboxamides starts from 6-chloropyrazine-2-carboxylic acid. mdpi.comnih.gov This acid is typically converted to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂) in an appropriate solvent like dry toluene. nih.govmdpi.comsciforum.net The subsequent condensation of the resulting acyl chloride with the desired amine, in this case, octylamine, in the presence of a base such as pyridine, yields the final halogenated amide. nih.govmdpi.com A similar approach is used for other substituted pyrazine cores, such as 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, to produce a diverse range of analogues. mdpi.comnih.govresearchgate.net

One study reported the synthesis of 6-chloro-N-octylpyrazine-2-carboxamide by reacting 6-chloropyrazinoic acid with 2,4,6-trichlorobenzoyl chloride, which serves as an alternative to thionyl chloride, followed by amidation with n-octylamine. researchgate.netsemanticscholar.orgresearchgate.net This method resulted in a yield of 71-75%. researchgate.net

Direct halogenation of the pyrazine ring can also be achieved. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are employed for late-stage bromination and iodination, respectively, on activated heterocyclic systems. nih.gov For example, the synthesis of 3,5-dibromo-4-hydroxyphenyl derivatives of pyrazinecarboxylic acid highlights the use of bromine for substitution. mdpi.com While these methods are common for various heterocyclic compounds, their application directly on the this compound ring requires careful optimization to control regioselectivity.

Another key halogenated analogue, 3-chloro-N-octylpyrazine-2-carboxamide, has been synthesized starting from 3-chloropyrazine-2-carbonitrile. mdpi.comresearchgate.net The synthesis involves hydrolysis of the nitrile to the corresponding carboxylic acid, conversion to the acyl chloride, and subsequent aminolysis with octylamine. researchgate.net This multi-step process yielded the target compound as a pale yellow solid. mdpi.comresearchgate.net

The table below summarizes synthetic approaches for preparing halogenated analogues of this compound.

| Target Compound | Starting Material | Key Reagents | General Method | Reference |

|---|---|---|---|---|

| 6-Chloro-N-octylpyrazine-2-carboxamide | 6-Chloropyrazine-2-carboxylic acid | 2,4,6-Trichlorobenzoyl chloride, n-octylamine, DMAP | Acid activation followed by amidation. | researchgate.net, semanticscholar.org |

| 3-Chloro-N-octylpyrazine-2-carboxamide | 3-Chloropyrazine-2-carbonitrile | NaOH (hydrolysis), SOCl₂ (chlorination), Octylamine (aminolysis) | Nitrile hydrolysis, conversion to acyl chloride, then amidation. | mdpi.com, researchgate.net |

| Generic 6-Chloro-N-arylpyrazine-2-carboxamides | 6-Chloropyrazine-2-carboxylic acid | SOCl₂, Substituted aniline, Pyridine | Conversion of acid to acyl chloride followed by condensation with an amine. | mdpi.com, nih.gov |

| Generic 5-tert-Butyl-6-chloro-N-arylpyrazine-2-carboxamides | 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | SOCl₂, Substituted aniline, Pyridine | Standard acid to acyl chloride conversion followed by amidation. | nih.gov, researchgate.net |

Analytical Methodologies for Structural Elucidation

The structural elucidation of this compound and its analogues is definitively established through a combination of modern spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). bendola.comresearchgate.net These analytical tools provide complementary information to confirm the molecular structure, identify functional groups, and determine the molecular weight and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise structure.

¹H-NMR spectra provide information on the chemical environment of protons. For this compound, the spectra show characteristic signals for the pyrazine ring protons, the amide (N-H) proton, and the distinct protons of the n-octyl chain. semanticscholar.org For instance, in CDCl₃, the amide proton appears as a singlet around δ 9.62 ppm, while the pyrazine protons resonate in the aromatic region (δ 8.5-9.5 ppm). semanticscholar.orgmdpi.org The octyl chain protons exhibit signals in the aliphatic region (δ 0.8-3.5 ppm), with the terminal methyl group appearing as a triplet around δ 0.85 ppm and the methylene (B1212753) group adjacent to the amide nitrogen appearing as a quartet around δ 3.46 ppm. semanticscholar.org For halogenated analogues like 3-chloro-N-octylpyrazine-2-carboxamide, the proton signals on the pyrazine ring shift accordingly, appearing at δ 8.61 and δ 8.68 ppm in DMSO-d₆. mdpi.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups.

The IR spectrum of this compound shows a strong absorption band for the amide carbonyl group (C=O) stretch, typically in the range of 1650-1693 cm⁻¹. semanticscholar.orgsemanticscholar.org

A distinct absorption corresponding to the N-H bond stretching of the secondary amide is observed around 3270-3360 cm⁻¹. semanticscholar.orgmdpi.comsemanticscholar.org

C-H stretching vibrations of the alkyl chain are visible in the 2850-2960 cm⁻¹ region. vscht.cz These characteristic peaks confirm the presence of the core carboxamide functionality.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the confirmation of its elemental formula. semanticscholar.orgsemanticscholar.org Techniques such as Electrospray Ionization (ESI) are commonly used. nih.gov This analysis is crucial for verifying the successful synthesis of the target compound and its analogues.

The table below presents key analytical data for this compound and a representative halogenated analogue.

| Compound | Analytical Method | Key Data / Characteristic Signals | Reference |

|---|---|---|---|

| This compound | ¹H-NMR (CDCl₃) | δ 9.62 (s, 1H, NH), 9.25 (d, 1H, pyrazine), 8.79 (d, 1H, pyrazine), 8.60 (dd, 1H, pyrazine), 3.46 (q, 2H, N-CH₂), 0.85 (t, 3H, CH₃) | semanticscholar.org |

| ¹³C-NMR (CDCl₃) | δ 162.9 (C=O), signals for pyrazine and octyl carbons | semanticscholar.org | |

| IR (cm⁻¹) | ~3358 (N-H stretch), ~1678 (C=O stretch) | semanticscholar.org | |

| 3-Chloro-N-octylpyrazine-2-carboxamide | ¹H-NMR (DMSO-d₆) | δ 8.74 (t, 1H, NH), 8.68 (d, J=2.4 Hz, 1H, pyrazine), 8.61 (d, J=2.4 Hz, 1H, pyrazine) | mdpi.com |

| IR (ATR-Ge, cm⁻¹) | 3277 (N-H, CONH), 1660 (C=O, CONH) | mdpi.com | |

| Physical Properties | Pale yellow solid, M.p. 85.4–86.6 °C | mdpi.com | |

| 6-Chloro-N-octylpyrazine-2-carboxamide | ¹³C-NMR | δ 159.31-161.66 (C=O) | semanticscholar.org, researchgate.net |

| IR (cm⁻¹) | 3273-3369 (N-H), 1653-1693 (C=O) | semanticscholar.org, researchgate.net |

Elucidation of Structure Activity Relationships Sar for N Octylpyrazine 2 Carboxamide and Its Congeners

Impact of N-Alkyl Chain Length and Branching on Biological Profiles

The nature of the N-alkyl substituent on the carboxamide group is a critical determinant of the biological activity of pyrazine-2-carboxamides. Both the length and branching of this alkyl chain play a pivotal role in the molecule's interaction with its biological targets.

Octyl Chain Specificity Versus Shorter and Longer Homologues

Research has demonstrated that the length of the N-alkyl chain has a significant impact on the antimycobacterial and other biological activities of pyrazine-2-carboxamides. Studies on a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides revealed that lipophilicity, which is directly influenced by the alkyl chain length, is strongly correlated with antimycobacterial activity. mdpi.com For instance, in a series of 3-(alkylamino)-N-methylpyrazine-2-carboxamides, a substantial increase in activity against Mycobacterium tuberculosis was observed as the lipophilicity increased, with optimal activity found in compounds with hexyl, heptyl, and octyl chains. mdpi.com

Specifically, in a series of N-alkyl-3-chloropyrazine-2-carboxamides, a marked increase in antimycobacterial activity was noted up to a certain lipophilicity threshold. mdpi.com Similarly, for 3-amino-N-alkylpyrazine-2-carboxamides, the antimycobacterial and antibacterial activity against M. tuberculosis and M. kansasii increased with the lengthening of the carbon side chain. mdpi.com Compounds with alkyl chains of six to eight carbons have often shown the highest antimycobacterial activity. researchgate.net For example, 3-amino-N-octylpyrazine-2-carboxamide demonstrated notable activity. researchgate.net This suggests that the octyl chain often provides a favorable balance of lipophilicity for permeating the mycobacterial cell wall and interacting with the target. researchgate.net

The importance of the N-alkyl chain length is further highlighted when comparing isomers. For instance, in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, it was found that for effective inhibition of photosynthetic electron transport (PET), a longer alkyl chain in the 3-(alkylamino) substituent was more favorable than having two shorter alkyl chains. mdpi.comresearchgate.net This underscores that a single, longer chain, such as an octyl group, can be more effective than, for example, two butyl groups.

Below is a data table summarizing the effect of N-alkyl chain length on the antimycobacterial activity of some pyrazine-2-carboxamide derivatives.

| Compound | N-Alkyl Chain | R² Substituent | Lipophilicity (log k) | MIC (μg/mL) vs. M. tuberculosis | Reference |

| 3-(butylamino)-N-methylpyrazine-2-carboxamide | Methyl | Butyl | 0.401 | >100 | mdpi.com |

| 3-(hexylamino)-N-methylpyrazine-2-carboxamide | Methyl | Hexyl | 0.876 | 25 | mdpi.com |

| 3-(heptylamino)-N-methylpyrazine-2-carboxamide | Methyl | Heptyl | 1.111 | 25 | mdpi.com |

| 3-(octylamino)-N-methylpyrazine-2-carboxamide | Methyl | Octyl | 1.359 | 25 | mdpi.com |

| 3-amino-N-hexylpyrazine-2-carboxamide | Hexyl | Amino | N/A | 500 (μM) | mdpi.com |

| 3-amino-N-heptylpyrazine-2-carboxamide | Heptyl | Amino | N/A | 250 (μM) | mdpi.com |

| 3-amino-N-octylpyrazine-2-carboxamide | Octyl | Amino | 1.057 | 25 (μg/mL) | mdpi.comresearchgate.net |

Conformational Effects of the Alkyl Chain on Receptor Interactions

The conformation of the N-alkyl chain is crucial for effective binding to biological receptors. The flexibility and spatial orientation of the alkyl group, such as the octyl chain, can influence how the entire molecule fits into the binding pocket of a target protein. The carboxamide group (–CONH–) typically adopts a planar configuration due to resonance, which restricts rotation around the C-N bond. However, the attached alkyl chain can adopt various conformations.

Influence of Substitutions on the Pyrazine (B50134) Core

Substituents on the pyrazine ring have a profound effect on the biological activity of N-octylpyrazine-2-carboxamide congeners. The position, electronic properties, and steric bulk of these substituents can modulate the molecule's efficacy.

Positional Isomerism Effects (e.g., 3-amino, 5-alkylamino, 6-alkylamino)

The position of substituents on the pyrazine ring is a critical factor in determining biological activity. Studies comparing positional isomers of substituted pyrazine-2-carboxamides have revealed significant differences in their antimycobacterial and other biological effects. For example, a series of N-benzyl-3-chloropyrazine-2-carboxamides were designed as positional isomers of the previously synthesized and more active 5-chloro and 6-chloro derivatives to study these effects. mdpi.comnih.govresearchgate.net

In the case of alkylamino-substituted pyrazine-2-carboxamides, the position of the alkylamino group is crucial. A comparison of 3-(alkylamino), 5-(alkylamino), and 6-(alkylamino) isomers showed that the biological activity can vary significantly. mdpi.com For instance, while 5-(alkylamino) and 6-(alkylamino) pyrazine-2-carboxamides have shown interesting in vitro antimycobacterial activity, the corresponding 3-alkylamino isomers sometimes exhibit reduced activity, highlighting the importance of the substituent's location. mdpi.com However, in some cases, N-methylation of the carboxamide in 3-alkylamino derivatives was found to slightly increase activity compared to unsubstituted amides. mdpi.com

The antifungal activity of these compounds is also sensitive to positional isomerism. For example, 3-amino-N-phenylpyrazine-2-carboxamides displayed antifungal activity, whereas their 5-amino positional isomers were inactive. mdpi.com These findings underscore that even a subtle change in the substituent's position on the pyrazine ring can lead to dramatic differences in the biological activity profile, likely due to altered interactions with the target receptor or differences in physicochemical properties like membrane permeability. nih.gov

The following table presents a comparison of the antimycobacterial activity of positional isomers of chloropyrazine-2-carboxamides.

| Compound | Position of Chlorine | Substitution on Phenyl Ring | MIC (μg/mL) vs. M. tuberculosis | Reference |

| 5-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | 5 | 4-Chloro | 12.5 | mdpi.com |

| 6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | 6 | 4-Chloro | 6.25-12.5 | mdpi.com |

| 3-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | 3 | 4-Chloro | >100 | mdpi.com |

Electronic and Steric Contributions of Pyrazine Ring Substituents

Both the electronic and steric properties of substituents on the pyrazine ring significantly modulate the biological activity of this compound analogs. The pyrazine ring itself is electron-deficient, and the addition of electron-withdrawing or electron-donating groups can alter its reactivity and interactions with biological targets.

Steric factors also play a critical role. Bulky substituents can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, promote a more favorable binding conformation by restricting rotational freedom. For instance, the presence of a bulky tert-butyl group on the pyrazine ring has been explored in SAR studies. sciforum.net The interplay between electronic and steric effects is complex; a substituent might be electronically favorable but sterically detrimental, or vice versa. The optimal substituent is one that achieves a balance of these properties to maximize the desired biological activity. mdpi.com

QSAR and Cheminformatics Approaches in this compound Design

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to understand and predict the biological activity of compounds like this compound and to guide the design of new, more potent analogs. turkjps.org QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

These models use molecular descriptors, which are numerical representations of the physicochemical, steric, and electronic properties of the molecules. turkjps.org For pyrazine-2-carboxamide derivatives, relevant descriptors might include lipophilicity (log P), molecular weight, hydrogen bond donors and acceptors, and various steric and electronic parameters. turkjps.org By analyzing a dataset of compounds with known activities, QSAR models can identify the key structural features that are either beneficial or detrimental to the desired biological effect. nih.gov

For example, a 2D-QSAR model for a series of antimycobacterial compounds might reveal that lipophilicity and the number of hydrogen bond donors are the most important factors influencing activity. turkjps.org A 3D-QSAR approach, on the other hand, can provide a more detailed picture by creating a 3D grid around the aligned molecules and calculating steric and electrostatic interaction fields. turkjps.org This can highlight regions where bulky groups or specific electronic properties increase or decrease activity. nih.gov

Cheminformatics tools, including molecular docking, are often used in conjunction with QSAR. qsartoolbox.org Molecular docking can predict the binding mode of this compound and its analogs within the active site of a target protein, such as the enoyl-ACP reductase of Mycobacterium tuberculosis. mdpi.comnih.govresearchgate.net These docking studies can help to rationalize the observed SAR and provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. semanticscholar.org By combining QSAR and cheminformatics, researchers can virtually screen new compound libraries, prioritize candidates for synthesis, and rationally design novel this compound derivatives with improved biological profiles.

Lipophilicity and its Correlation with Biological Activity

Lipophilicity, a critical physicochemical parameter, plays a significant role in the structure-activity relationships (SAR) of this compound and its congeners. This property, commonly expressed as the logarithm of the partition coefficient (log P), governs the ability of a compound to permeate biological membranes, influencing its absorption, distribution, and ultimately its interaction with molecular targets. Research into various series of pyrazinecarboxamides has revealed that the relationship between lipophilicity and biological activity is complex, with outcomes dependent on the specific chemical scaffold and the biological target being investigated.

In several studies of pyrazine-2-carboxamide derivatives, a direct correlation between increasing lipophilicity and enhanced biological activity has been observed. For instance, in a series of N-substituted 3-aminopyrazine-2-carboxamides, antimycobacterial and antibacterial activity was found to increase with the lengthening of the alkyl side chain, a modification that systematically increases lipophilicity. mdpi.com This trend is often attributed to the improved ability of more lipophilic compounds to penetrate the highly lipophilic outer envelope and cell wall of mycobacteria. researchgate.net Similarly, studies on other pyrazine derivatives have indicated that hydrophobicity is a favorable property for certain biological activities. nih.gov Research on 6-substituted N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides showed that highly hydrophobic substituents were favorable for antiallergic activity. nih.gov

However, the correlation is not always linear. A common observation in SAR studies is the existence of an optimal lipophilicity range for maximum biological activity. For a series of substituted pyrazine-2-carboxamides evaluated for their ability to inhibit photosynthesis, a quasi-parabolic dependence between lipophilicity (expressed as log K, the logarithm of the capacity factor) and activity was demonstrated. mdpi.com This suggests that while an initial increase in lipophilicity can enhance activity, excessive lipophilicity can have a detrimental effect. In two series of anilides, compounds with very high lipophilicity (log P values of 4.63 and 5.28) exhibited a significant decrease in activity. mdpi.com This decrease may be attributed to several factors, including reduced aqueous solubility or the compound becoming trapped within lipid membranes, preventing it from reaching its intracellular target.

Conversely, some studies have found a weak or inconclusive correlation between lipophilicity and the activity of certain pyrazinecarboxamide analogs. In one investigation of newly synthesized pyrazinamide (B1679903) analogues, researchers noted the low importance of increased hydrophobic properties for photosynthesis-inhibiting activity. mdpi.org Another study on 3-chloropyrazine-2-carboxamide (B1267238) derivatives concluded that a clear dependence between lipophilicity and antimycobacterial activity could not be established, as both active and inactive compounds displayed a wide range of lipophilicity values. mdpi.com These findings underscore that lipophilicity is one of several physicochemical properties, alongside electronic and steric factors, that collectively determine the biological potency of a compound. nih.gov

The following tables present data from studies on substituted pyrazinecarboxamides, illustrating the relationship between their lipophilicity and various biological activities.

Table 1: Lipophilicity and Biological Activity of Selected Substituted Pyrazine-2-carboxamides This table showcases the calculated lipophilicity (log P) and corresponding biological activities, including inhibition of Mycobacterium tuberculosis, antifungal activity, and inhibition of the oxygen evolution rate (OER) in spinach chloroplasts.

| Compound Name | Log P | Antimycobacterial Activity (% Inhibition) | Antifungal Activity (MIC, μmol·mL⁻¹) | OER Inhibition (IC₅₀, μmol·L⁻¹) |

| 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide | 4.19 | 36 | >1000 | 49.5 |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | 4.54 | 29 | 31.25 | 88.8 |

| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide | 6.00 | 72 | 250 | 141.0 |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide | 5.48 | 39 | 500 | 41.9 |

Data sourced from a study on substituted pyrazinecarboxamides. mdpi.comresearchgate.net

Table 2: Lipophilicity and Photosynthesis Inhibition of Substituted Pyrazine-2-carboxamides This table presents data for a different set of compounds, highlighting the IC₅₀ values for photosynthesis inhibition and their calculated lipophilicity (Clog P).

| Compound Name | Clog P | Photosynthesis Inhibition (IC₅₀, μmol·L⁻¹) |

| 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 3.43 | 109.0 |

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | 3.65 | 51.0 |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 4.60 | 112.0 |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 5.34 | 88.0 |

Data sourced from a study on N-Phenylpyrazine-2-carboxamides as herbicides. scispace.commdpi.com

Biological Activity Spectrum and Target Interactions of N Octylpyrazine 2 Carboxamide

Antimycobacterial Activity Investigations

N-octylpyrazine-2-carboxamide and its derivatives have been the subject of various studies to determine their potential as antimycobacterial agents. Research has focused on their effectiveness against the primary causative agent of tuberculosis, Mycobacterium tuberculosis, as well as other mycobacterial species.

The in vitro efficacy of this compound and its related structures against the standard laboratory strain Mycobacterium tuberculosis H37Rv has been evaluated in several studies. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

For 3-amino-N-octylpyrazine-2-carboxamide, a derivative, the MIC against M. tuberculosis H37Rv was determined to be 25 µg/mL. mdpi.com In another study, this compound itself did not show inhibition of M. tuberculosis growth at concentrations up to 25 µg/ml. semanticscholar.org However, a related compound, 6-chloro-N-octylpyrazine-2-carboxamide, was predicted through molecular docking studies to have good bioactivity against M. tuberculosis. scilit.comresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net

The activity of these compounds is often linked to their lipophilicity, with longer alkyl chains influencing their ability to penetrate the mycobacterial cell wall. mdpi.com For instance, in a series of 3-amino-N-alkylpyrazine-2-carboxamides, the antimycobacterial activity against M. tuberculosis H37Rv increased with the growing length of the carbon side chain, with the octyl derivative showing the highest activity in the series. mdpi.com

Table 1: In Vitro Activity of this compound Derivatives Against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | Source |

|---|---|---|

| 3-Amino-N-octylpyrazine-2-carboxamide | 25 | mdpi.com |

| This compound | >25 | semanticscholar.org |

| 6-octylamino-pyrazine-2-carboxamide | 1.56 | mdpi.com |

| 5-octylaminopyrazine-2-carboxamide | 6.26 | mdpi.com |

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents. researchgate.net Some derivatives of this compound have shown promise in this area. Studies on a series of alkylamino derivatives of N-benzylpyrazine-2-carboxamide, including those with octylamino chains, demonstrated activity against drug-resistant strains of M. tuberculosis. rsc.org Specifically, certain promising compounds were evaluated against MDR clinical isolates that were resistant to first-line anti-TB drugs like isoniazid (B1672263) and rifampicin, showing consistent results with the activity observed against the H37Rv strain. mdpi.com This suggests that their mechanism of action may differ from that of conventional drugs, allowing them to bypass common resistance pathways. rsc.org

The activity of this compound derivatives has also been assessed against non-tuberculous mycobacteria (NTM), which can cause opportunistic infections.

Against Mycobacterium kansasii, a species known to cause pulmonary disease resembling tuberculosis, activity has been observed. nih.govdynamed.com In a series of 3-amino-N-alkylpyrazine-2-carboxamides, the activity against M. kansasii increased with the length of the carbon chain, and 3-amino-N-octylpyrazine-2-carboxamide demonstrated an MIC of 25 µg/mL. mdpi.com Similarly, N-benzyl-6-octylaminopyrazine-2-carboxamide exhibited activity against M. kansasii. rsc.org

In contrast, activity against Mycobacterium avium, a common NTM pathogen, appears to be limited. nih.gov Studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides found no significant activity against M. avium. mdpi.com

Table 2: In Vitro Activity Against Non-Tuberculous Mycobacteria

| Compound | Mycobacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 3-Amino-N-octylpyrazine-2-carboxamide | M. kansasii | 25 | mdpi.com |

| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | M. kansasii | Generally low (>100) | mdpi.com |

| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | M. avium | No activity | mdpi.com |

| N-benzyl-6-octylaminopyrazine-2-carboxamide | M. kansasii | Active | rsc.org |

Pyrazinamide (B1679903) is a crucial first-line drug used in tuberculosis treatment. nih.gov Several studies have compared the in vitro activity of this compound derivatives to Pyrazinamide.

In one study, a series of 6-alkylamino-N-benzylpyrazine-2-carboxamides, including the octyl derivative, showed significantly higher activity against M. tuberculosis H37Rv compared to Pyrazinamide. rsc.org The most active derivatives in this series had MIC values up to 20 times better than that of Pyrazinamide. rsc.org However, other derivatives, such as a series of 3-(alkylamino)-N-methylpyrazine-2-carboxamides, showed lower activity than the standard drug Isoniazid. mdpi.com For example, 3-amino-N-octylpyrazine-2-carboxamide had an MIC of 25 µg/mL, which is less potent than first-line agents like Isoniazid. mdpi.com While some derivatives show superior potency to Pyrazinamide, others are less active, highlighting the importance of the specific molecular structure. mdpi.comrsc.org

A key molecular target for several antitubercular drugs is the enoyl-acyl carrier protein reductase, known as InhA. nih.govnih.govmdpi.com This enzyme is essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall. mdpi.comuniprot.orguniprot.org The frontline drug Isoniazid acts by inhibiting InhA after being activated by the mycobacterial enzyme KatG. uniprot.org

Molecular docking studies have been employed to predict the interaction between this compound derivatives and the InhA protein. scilit.com These computational analyses suggest that compounds like 6-chloro-N-octylpyrazine-2-carboxamide could act as inhibitors of InhA. scilit.comsemanticscholar.org The structural similarity of some pyrazine-2-carboxamide derivatives to other known InhA inhibitors has prompted investigations into this mechanism. rsc.org The hypothesis is that these compounds can directly bind to the InhA active site, disrupting mycolic acid biosynthesis and leading to bacterial death. rsc.orgnih.gov This direct inhibition would be an advantage, as it would not require metabolic activation by mycobacterial enzymes, potentially overcoming a common mechanism of resistance seen with prodrugs like Isoniazid. nih.gov

Elucidation of Mycobacterial Target Engagement

Other Potential Mycobacterial Enzymatic Targets (e.g., Fatty Acid Synthase I, RpsA, Aspartate Decarboxylase)

While direct enzymatic inhibition studies on this compound are not extensively detailed, its structural relationship to the frontline anti-tuberculosis drug Pyrazinamide (PZA) allows for informed hypotheses regarding its potential molecular targets within mycobacteria. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), which has several identified targets. nih.gov These established targets of POA are considered potential sites of action for PZA derivatives like this compound.

Key potential enzymatic targets include:

Fatty Acid Synthase I (FAS I): POA is known to inhibit FAS I, an enzyme crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell envelope. nih.govmdpi.com This disruption of mycolic acid biosynthesis is a primary mechanism of PZA's efficacy.

Ribosomal Protein S1 (RpsA): POA has been suggested to bind to the ribosomal protein S1 (RpsA), thereby inhibiting trans-translation, a critical process for rescuing stalled ribosomes and maintaining protein synthesis. nih.gov

Aspartate Decarboxylase (PanD): This enzyme is involved in the biosynthesis of coenzyme A. nih.gov Inhibition of PanD by POA disrupts this pathway, interfering with numerous metabolic processes, including fatty acid metabolism. nih.gov

Given that this compound belongs to the class of pyrazine-2-carboxamide derivatives, it is plausible that its antimycobacterial effects could be mediated through interaction with one or more of these same targets. However, the specific affinity and inhibitory potency of the N-octyl derivative against these enzymes require direct experimental validation.

Broader Antimicrobial Activity Assessments

This compound and its structural analogs have been evaluated for their antimicrobial efficacy against a range of bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Positive Organisms (e.g., Staphylococcus aureus, MRSA)

Derivatives of pyrazine-2-carboxamide have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Specifically, within series of related compounds, certain derivatives have shown potent activity. For instance, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be highly active against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 7.81 µM. researchgate.net While many pyrazine (B50134) derivatives show promise, some, like the benzyl (B1604629) derivatives of 3-aminopyrazine-2-carboxamide (B1665363), did not exhibit activity against tested bacterial strains. mdpi.com In a study of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, only weak antibacterial activity was noted, with the most effective compound showing an MIC of 250 µmol/L. researchgate.net The activity of pyrazine-based compounds against MRSA is a significant area of research, as MRSA infections pose a considerable challenge to public health. mdpi.comfrontiersin.org

Table 1: Antibacterial Activity of a Related Pyrazine-2-Carboxamide Derivative

| Compound | Organism | MIC (µM) |

|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 researchgate.net |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 researchgate.net |

Antibacterial Activity Against Gram-Negative Organisms

The efficacy of this compound and its analogs against Gram-negative bacteria appears to be limited. researchgate.net Screening of a library of polyheterocyclic compounds, which included pyrazine structures, did identify some chemotypes with activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov However, studies focusing on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides reported low to no activity against the Gram-negative strains tested. researchgate.net Similarly, benzyl derivatives of 3-aminopyrazine-2-carboxamide were found to be inactive. mdpi.com This suggests a general lack of potency for this specific class of pyrazine derivatives against Gram-negative organisms, which possess a more complex outer membrane that can act as a barrier to many antimicrobial agents. nih.gov

Antifungal Activity Spectrum (e.g., Candida albicans, Trichophyton mentagrophytes, Trichosporon asahii)

This compound derivatives have demonstrated significant antifungal properties. In a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the compound featuring an octyl chain (3-(octylamino)-N-methylpyrazine-2-carboxamide) was the most effective agent against the dermatophyte Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 µmol/L. mdpi.comresearchgate.net This highlights the importance of the octyl group for antifungal potency within this series.

Further studies have shown that aminopyrazinamide derivatives can be active against Candida albicans and Trichophyton interdigitale. mdpi.com The activity of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has also been observed against Trichosporon asahii, with a reported MIC of 125 µmol/L. researchgate.net The antifungal activity of these compounds is strongly associated with their lipophilicity. researchgate.net

Table 2: Antifungal Activity of this compound Analogues

| Compound Class/Derivative | Fungal Species | MIC (µmol/L) |

|---|---|---|

| 3-(octylamino)-N-methylpyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 mdpi.comresearchgate.net |

| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | Trichosporon asahii | 125 researchgate.net |

| Aminopyrazinamide derivatives | Candida albicans | Activity observed mdpi.com |

| Aminopyrazinamide derivatives | Trichophyton interdigitale | Activity observed mdpi.com |

Photosystem II (PSII) Inhibitory Mechanisms

In addition to antimicrobial activities, certain pyrazinecarboxamides have been investigated for their effects on photosynthetic systems.

Investigation of Photosynthetic Electron Transport Inhibition in Isolated Chloroplasts

N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been identified as inhibitors of Photosystem II (PSII)-mediated photosynthetic electron transport (PET) in isolated spinach chloroplasts. mdpi.comresearchgate.net The inhibitory activity is strongly dependent on the lipophilicity of the compound; longer alkyl chains on the 3-(alkylamino) substituent were found to be more favorable for potent PET inhibition. researchgate.net This suggests that the hydrophobic nature of the molecule facilitates its interaction with the QB-binding site on the D1 protein of the PSII complex, a common mechanism for many PSII-inhibiting herbicides. mdpi.com

The PET-inhibiting activity is quantified by the IC50 value, which is the concentration required to cause a 50% reduction in the oxygen evolution rate. For the N-alkyl-3-chloropyrazine-2-carboxamide series, the derivative with an octyl chain (3-chloro-N-octylpyrazine-2-carboxamide) demonstrated an IC50 of 20.3 µmol/L. researchgate.net The investigation into the precise site of action for related N-phenylpyrazine-2-carboxamides using techniques like electron paramagnetic resonance (EPR) spectroscopy has indicated that these compounds primarily affect components on the donor side of PSII. researchgate.net

Table 3: Photosynthetic Electron Transport (PET) Inhibition by this compound and a Precursor

| Compound | System | Activity (IC₅₀ in µmol/L) |

|---|---|---|

| 3-chloro-N-octylpyrazine-2-carboxamide | Spinach Chloroplasts | 20.3 researchgate.net |

| N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (for comparison) | Spinach Chloroplasts | 24.5 researchgate.net |

Structure-Activity Relationships Governing PSII Inhibition

The primary target for pyrazinecarboxamide-based herbicides is the Q_B binding niche of the D1 protein, a core component of the PSII reaction center. ucanr.edu By competitively binding to this site, these inhibitors block the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), thereby interrupting the entire photosynthetic process. researchgate.netresearchgate.net The effectiveness of this inhibition is a function of the inhibitor's structural complementarity to the binding pocket.

Studies on a series of N-alkyl-3-chloropyrazine-2-carboxamides have demonstrated a clear structure-activity relationship (SAR) where the inhibitory activity against PET in spinach chloroplasts is strongly correlated with the lipophilicity of the molecule. researchgate.net Lipophilicity, often expressed as log P or the chromatographic parameter log k, is a critical factor for passage through cell membranes to reach the thylakoid membrane where PSII is located. mdpi.com

Specifically, the length of the N-alkyl chain plays a crucial role in modulating this activity. In the N-alkyl-3-chloropyrazine-2-carboxamide series, a progressive increase in the alkyl chain length from shorter chains (propyl, butyl) to longer chains (octyl) leads to a corresponding increase in both lipophilicity and PET-inhibiting activity. researchgate.net For instance, the inhibitory activity, expressed as the concentration required for 50% inhibition (IC50), shows a marked improvement as the alkyl chain is elongated. researchgate.net This trend is clearly illustrated by comparing derivatives within the same chemical series. While some shorter-chain analogs are inactive, the activity increases with the number of carbon atoms in the alkyl substituent. researchgate.net

This relationship, however, is not always linear. For some related series, such as N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, a bilinear dependence is observed, where activity increases with lipophilicity up to an optimal point, after which it may plateau or decrease. researchgate.net This suggests that while lipophilicity is key for reaching the target site, an excessively long chain might hinder optimal binding within the Q_B niche. For the N-alkyl-3-chloropyrazine-2-carboxamide series, the activity appears to increase steadily up to the N-octyl derivative, which is among the most potent in its class. researchgate.net It has been noted that for effective PET inhibition, having one longer alkyl chain is more favorable than having two shorter alkyl chains distributed between the N-amide and another position on the pyrazine ring. researchgate.netresearchgate.net

The data below presents the PET-inhibiting activity for a series of N-alkyl-3-chloropyrazine-2-carboxamides, highlighting the influence of the N-alkyl chain length.

Table 1. Photosynthetic Electron Transport (PET) Inhibiting Activity and Lipophilicity of N-Alkyl-3-chloropyrazine-2-carboxamides in Spinach Chloroplasts. Data sourced from researchgate.net.

In addition to the N-alkyl chain, substitutions on the pyrazine ring itself are critical. The presence of a chlorine atom at the 3-position of the pyrazine ring, as seen in the series above, contributes favorably to the inhibitory activity. researchgate.net Other studies on related pyrazine derivatives have shown that electron-withdrawing groups on the pyrazine nucleus can enhance herbicidal effects. researchgate.netsciforum.net This underscores the importance of the electronic properties of the pyrazine ring system in the interaction with the D1 protein.

Computational and in Silico Modeling for Mechanistic Insight and Design

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in drug discovery for modeling the interaction between small molecules and proteins at the atomic level, which helps in understanding the binding characteristics and in explaining fundamental biochemical processes. semanticscholar.org

Methodologies for Docking (e.g., MolDock SE Algorithm, AMBER forcefield)

The study of N-octylpyrazine-2-carboxamide and its analogs often employs specific docking methodologies to predict their binding affinities and modes. One such method involves the use of Molegro Virtual Docker (MVD), which utilizes the MolDock SE (Simulated Evolution) algorithm for docking calculations. semanticscholar.org The geometries of the ligands, such as this compound, are typically optimized prior to docking using semi-empirical methods like AM1 within software packages such as Hyperchem. semanticscholar.org

The AMBER (Assisted Model Building with Energy Refinement) force field is another critical component in computational studies of these compounds. nih.govmanchester.ac.uk Force fields are collections of parameters that define the potential energy of a system of particles and are essential for simulating molecular mechanics and dynamics. nih.gov The AMBER force field, including versions like AMBER10:EHT, is used for energy minimization and molecular dynamics simulations to predict the three-dimensional structures of pyrazine (B50134) derivatives. nih.govmanchester.ac.uknih.gov

Prediction of Preferred Binding Poses and Interaction Modes with Target Proteins

Molecular docking simulations have been successfully used to predict the binding poses of this compound and related compounds within the active sites of target proteins. For instance, studies have investigated the interaction of these compounds with the Mycobacterium tuberculosis InhA protein (PDB ID: 4DRE). semanticscholar.org These simulations reveal that this compound can adopt specific conformations that allow it to fit snugly within the binding pocket of the target protein. semanticscholar.orgsemanticscholar.org The docking poses indicate that the compound orients itself to maximize favorable interactions with surrounding amino acid residues. semanticscholar.org For instance, a chloro-substituted derivative, 6-chloro-N-octylpyrazine-2-carboxamide, has also been predicted to have favorable bioactivity against Mycobacterium tuberculosis based on docking studies. semanticscholar.orgscilit.comresearchgate.netdeepdyve.comresearchgate.net

Energetic Analysis of Binding Interactions (e.g., rerank scores, binding energies)

A key output of molecular docking is the energetic analysis of the predicted binding poses, which provides a quantitative measure of the binding affinity. This is often expressed as a rerank score or binding energy, typically in kcal/mol. semanticscholar.orgsemanticscholar.org Lower rerank scores generally indicate a more favorable binding interaction.

In a study involving pyrazine-2-carboxylic acid derivatives, this compound (designated as compound 1c) exhibited the lowest rerank score of -86.4047 kcal/mol when docked with the M. tuberculosis InhA protein. semanticscholar.org This suggests a strong binding affinity, which may correlate with its experimental biological activity. semanticscholar.org Similarly, other studies on pyrazinamide (B1679903) analogs have reported binding energies, with lower values indicating stronger interactions with the target protein. semanticscholar.org

Table 1: Docking Results of Pyrazine-2-carboxylic Acid Derivatives with M. tuberculosis InhA Protein (PDB ID: 4DRE) semanticscholar.org

| Compound | Rerank Score (kcal/mol) |

|---|---|

| This compound (1c) | -86.4047 |

Identification of Key Amino Acid Residues in Binding Sites (e.g., hydrogen bonding, π-π interactions)

Molecular docking not only predicts binding affinity but also elucidates the specific interactions that stabilize the protein-ligand complex. These interactions include hydrogen bonds, π-π stacking, and van der Waals forces.

For this compound, docking studies have identified several key amino acid residues within the active site of the InhA protein that are crucial for binding. The compound forms hydrogen bonds with Glycine14 (Gly14) and Threonine39 (Thr39). semanticscholar.org Furthermore, it engages in π-π interactions with Phenylalanine41 (Phe41), Leucine63 (Leu63), Glycine14 (Gly14), Threonine39 (Thr39), and Isoleucine95 (Ile95). semanticscholar.org The combination of these hydrogen bonds and π-π interactions is believed to be responsible for the strong binding affinity observed for this compound. semanticscholar.org

Table 2: Key Interactions of this compound with InhA Protein Residues semanticscholar.org

| Interaction Type | Interacting Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Gly14, Thr39 |

Advanced Computational Approaches

Beyond static docking simulations, more advanced computational methods are employed to understand the dynamic nature of protein-ligand interactions.

Molecular Dynamics Simulations to Characterize Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability and conformational changes. aps.orgmdpi.com These simulations can be used to study the behavior of this compound and its analogs when bound to their target proteins. For instance, MD simulations can be performed using force fields like AMBER to explore the conformational landscape of the ligand within the binding site. nih.govmdpi.com

In studies of related pyrazine derivatives, low mode molecular dynamics under the AMBER10:EHT force field have been used to predict the three-dimensional structures of the compounds. nih.gov These simulations can reveal the presence of stable intramolecular hydrogen bonds and the preferred conformations of the molecule, which are crucial for its interaction with a biological target. nih.gov While specific MD simulation data for this compound is not detailed in the provided context, the application of this technique to similar pyrazine-containing compounds highlights its importance in understanding the dynamic aspects of ligand binding. aps.orgmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. arxiv.orgaps.org These methods, rooted in quantum mechanics, provide a detailed description of the electronic structure, which dictates the molecule's geometry, stability, and reactivity. arxiv.orgresearchoutreach.org

One of the key applications of quantum chemistry is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap generally implies higher reactivity.

For pyrazine derivatives, computational studies have explored various reactivity parameters beyond the HOMO-LUMO gap, including: mdpi.com

Ionization Energy (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Chemical Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters, calculated using methods like Density Functional Theory (DFT), help in predicting how this compound and its analogs will interact with biological targets. arxiv.orgmdpi.com For instance, the calculated electronic properties can suggest which parts of the molecule are more likely to engage in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions within a protein's binding site.

| Parameter | Significance in Drug Design |

|---|---|

| HOMO Energy | Indicates electron-donating capacity, crucial for charge-transfer interactions. |

| LUMO Energy | Indicates electron-accepting capacity, important for interactions with nucleophilic residues. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability; smaller gaps often suggest higher reactivity. |

| Ionization Energy | Predicts the ease of cation formation. |

| Electron Affinity | Predicts the ease of anion formation. |

| Chemical Hardness/Softness | Describes the polarizability and reactivity of the molecule. |

| Electrophilicity Index | Quantifies the electrophilic nature of the molecule, predicting reactivity with biological nucleophiles. |

Multi-Scale Computational Modeling Integration

To gain a more comprehensive understanding of a drug's effect, it is often necessary to bridge different biological scales, from molecular interactions to cellular and even tissue-level responses. nih.gov Multi-scale computational modeling integrates various computational techniques to simulate these complex biological systems. frontiersin.orgnih.gov This approach allows researchers to connect the quantum mechanical properties of this compound to its macroscopic effects.

The process typically begins with quantum chemical calculations to understand the molecule's intrinsic properties. This information can then be used to develop parameters for molecular dynamics (MD) simulations. MD simulations model the movement of the drug and its target protein over time, providing insights into binding affinity, conformational changes, and the stability of the drug-protein complex. frontiersin.org

Computational-Guided Lead Optimization and Analog Design

A significant advantage of computational modeling is its application in lead optimization and the design of new, more effective analogs. mmsl.cz By understanding the structure-activity relationships (SAR), researchers can rationally modify the lead compound, this compound, to improve its therapeutic properties.

Virtual Screening and Library Design of this compound Analogs

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mmsl.czeuropa.eunih.gov This process can be either structure-based or ligand-based.

In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock a library of compounds into the binding site. mmsl.cz Scoring functions are then used to estimate the binding affinity of each compound, and the top-ranking molecules are selected for further investigation. For this compound, this would involve docking a library of its analogs into the active site of its target protein to identify derivatives with potentially improved binding. semanticscholar.org

Ligand-based virtual screening is employed when the structure of the target protein is unknown. mmsl.cz This method relies on the knowledge of other molecules that are known to be active. A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, can be generated from these active compounds. ugm.ac.id This model is then used to screen compound libraries for molecules that match the pharmacophore.

The design of virtual libraries of this compound analogs is a crucial step in this process. These libraries can be created by systematically modifying the parent molecule, for example, by altering the length and branching of the octyl chain, substituting different groups on the pyrazine ring, or modifying the carboxamide linker. mdpi.com

Predictive Modeling for Biological Activity

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. nih.govwu.ac.thturkjps.org QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com

To develop a QSAR model for this compound and its analogs, a dataset of compounds with known biological activities is required. turkjps.org For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., from quantum chemical calculations), steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed biological activity. plos.orgplos.org

Once a statistically robust and validated QSAR model is developed, it can be used to predict the biological activity of newly designed, unsynthesized analogs of this compound. frontiersin.orgwu.ac.th This allows for the prioritization of compounds for synthesis and biological testing, thereby saving significant time and resources in the drug discovery process. mdpi.com For instance, a QSAR study on pyrazinamide analogs could reveal that specific substitutions on the pyrazine ring lead to increased antimycobacterial activity, guiding the design of more potent this compound derivatives. japsonline.com

| Computational Method | Application to this compound | Key Insights |

|---|---|---|

| Quantum Chemical Calculations | Determining electronic structure and reactivity parameters. | Understanding intrinsic molecular properties, predicting reactive sites. mdpi.com |

| Multi-Scale Modeling | Integrating molecular, cellular, and tissue-level simulations. | Connecting molecular interactions to overall biological effects. nih.govnih.gov |

| Virtual Screening | Identifying potential analogs from large compound libraries. | Discovering novel derivatives with improved binding affinity. mmsl.czeuropa.eu |

| QSAR Modeling | Predicting the biological activity of designed analogs. | Guiding lead optimization and rational drug design. turkjps.orgmdpi.com |

Future Research Trajectories and Broader Academic Implications

Development of Novel Synthetic Routes for Diverse N-octylpyrazine-2-carboxamide Architectures

The future of this compound research is intrinsically linked to the development of innovative and efficient synthetic methodologies. While traditional methods like the Yamaguchi esterification have been successfully employed for the synthesis of this compound and its analogs, the demand for structural diversity necessitates the exploration of novel synthetic pathways. japsonline.complos.org

Recent advancements in synthetic chemistry offer promising avenues for creating diverse this compound architectures. Microwave-assisted synthesis, for instance, has been shown to accelerate aminodehalogenation reactions in the preparation of N-alkyl substituted 3-aminopyrazine-2-carboxamides, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com Another innovative approach involves the use of reactive eutectic media, such as those formed from ammonium (B1175870) formate (B1220265) and monosaccharides, which can facilitate the rapid, microwave-irradiated synthesis of poly(hydroxyalkyl)pyrazines. japsonline.com

Furthermore, the development of greener synthetic methods is a key consideration. Biocatalytic continuous-flow systems, utilizing enzymes like Lipozyme® TL IM, have been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine (B50134) esters and various amines. beilstein-institut.de These enzymatic methods can be conducted under milder conditions and in more environmentally friendly solvents, offering a sustainable route to a wide range of pyrazinamide derivatives. beilstein-institut.de The application of such green chemistry principles to the synthesis of this compound and its analogs could provide access to a broader chemical space for biological screening.

The ability to efficiently generate a library of this compound analogs with variations in the pyrazine ring substitution and the N-alkyl chain is crucial for comprehensive structure-activity relationship (SAR) studies. One-pot multicomponent reactions, such as the Ugi four-component condensation, have been utilized to produce polysubstituted pyrazinone-6-carboxamides, demonstrating the potential for rapid assembly of complex pyrazine scaffolds. mdpi.com Adapting such strategies to the this compound core could significantly expand the accessible chemical diversity.

Table 1: Synthetic Approaches for Pyrazinecarboxamide Derivatives

| Synthetic Method | Key Features | Potential Application for this compound |

| Yamaguchi Esterification | Utilizes 2,4,6-trichlorobenzoyl chloride for amidation. nih.gov | Established method for synthesizing this compound and its analogs. japsonline.complos.org |

| Microwave-Assisted Synthesis | Accelerated reaction times and potentially higher yields for aminodehalogenation reactions. mdpi.com | Rapid generation of a library of this compound analogs with diverse substitutions. |

| Reactive Eutectic Media | Fast, atom-economical synthesis using microwave irradiation. japsonline.com | A novel and efficient route to poly(hydroxyalkyl)pyrazine precursors for this compound. |

| Biocatalytic Continuous-Flow Systems | Green chemistry approach with milder reaction conditions and sustainable solvents. beilstein-institut.de | Environmentally friendly production of this compound and its derivatives. |

| Ugi Four-Component Condensation | Rapid assembly of polysubstituted pyrazinone-6-carboxamides in a one-pot reaction. mdpi.com | Creation of structurally complex this compound architectures. |

In-Depth Mechanistic Studies on Non-Human Biological Targets

While the antimycobacterial properties of pyrazine derivatives are well-documented, the exploration of their effects on non-human biological targets opens up new avenues of research with potential applications in agriculture and environmental science. A notable finding is the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts by a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. frontiersin.orgbiorxiv.org

These compounds have been shown to act on Photosystem II (PSII), a key protein complex in the thylakoid membranes of plants and cyanobacteria that catalyzes the light-driven oxidation of water. biorxiv.orgcas.cz The inhibitory activity of these pyrazinecarboxamides on PET is strongly correlated with their lipophilicity, with longer alkyl chains in the 3-(alkylamino) substituent generally leading to more effective inhibition. frontiersin.orgbiorxiv.org Specifically, it has been proposed that these compounds bind non-covalently to a protein in the PSII complex, thereby inhibiting the electron transfer between the primary and secondary quinone acceptors, QA and QB. biorxiv.org

Future research should aim to elucidate the precise molecular interactions between this compound and the components of PSII. High-resolution structural studies, such as cryo-electron microscopy, could provide detailed insights into the binding site and the conformational changes induced by the compound. cas.cznih.gov Mechanistic studies could also investigate the kinetics of inhibition and the potential for these compounds to induce photooxidative stress in plant cells. vipergen.com Understanding the structural determinants of PET inhibition will be crucial for designing more potent and selective herbicides based on the pyrazinecarboxamide scaffold.

Furthermore, the effect of these compounds on other non-human biological systems warrants investigation. For example, some pyrazine derivatives have demonstrated antifungal activity against plant pathogens. nih.gov Exploring the potential of this compound and its analogs as agricultural fungicides could lead to the development of new crop protection agents.

Advanced SAR Exploration Utilizing Combinatorial Chemistry and High-Throughput Screening

A deeper understanding of the structure-activity relationships (SAR) of this compound is fundamental to optimizing its biological activity and exploring new therapeutic applications. The integration of combinatorial chemistry and high-throughput screening (HTS) offers a powerful strategy to systematically explore the chemical space around the this compound scaffold. nih.govnih.gov

Combinatorial libraries of pyrazinecarboxamide derivatives can be designed to systematically vary different structural features, such as the substituents on the pyrazine ring and the length and branching of the N-alkyl chain. beilstein-institut.denih.govnih.gov The synthesis of such libraries can be facilitated by the novel synthetic routes discussed previously, including microwave-assisted and multicomponent reactions. These libraries allow for the rapid generation of a large number of structurally related compounds for biological evaluation. nih.gov

HTS can then be employed to screen these combinatorial libraries against a variety of biological targets. nih.gov For instance, in the context of antimycobacterial drug discovery, libraries of this compound analogs could be screened against different strains of Mycobacterium tuberculosis, including drug-resistant strains. nih.gov This approach would not only help to identify more potent compounds but also to elucidate the structural features that are critical for overcoming resistance mechanisms.

Beyond antimicrobial activity, HTS of pyrazinecarboxamide libraries against a broader range of biological targets, such as enzymes, receptors, and ion channels, could lead to the discovery of entirely new therapeutic applications. mdpi.com The data generated from these large-scale screening efforts would provide a rich dataset for detailed SAR analysis, enabling the identification of key pharmacophores and the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Integration of Cheminformatics and Machine Learning for Predictive Modeling

The vast amount of chemical and biological data generated through synthesis and screening efforts can be effectively leveraged through the application of cheminformatics and machine learning. plos.org These computational tools are becoming increasingly integral to modern drug discovery, enabling the development of predictive models that can guide the design and optimization of new bioactive compounds. biorxiv.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established cheminformatics technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, QSAR models could be developed to predict their antimycobacterial activity, PET inhibition, or other biological effects based on various molecular descriptors. frontiersin.orgnih.gov These models can help to identify the key physicochemical properties that govern the activity of these compounds and to prioritize the synthesis of new analogs with a higher probability of success.

Machine learning algorithms, such as random forest and neural networks, offer more advanced capabilities for predictive modeling. biorxiv.orgmdpi.com These algorithms can learn complex patterns from large datasets and can be used to build robust models for predicting a wide range of properties, including bioactivity, toxicity, and pharmacokinetic parameters. biorxiv.org For example, a machine learning model could be trained on a dataset of known pyrazinecarboxamide derivatives to predict the bioactivity of novel, unsynthesized analogs. biorxiv.org This in silico screening can significantly reduce the time and resources required for lead discovery by focusing experimental efforts on the most promising candidates. biorxiv.org

The integration of cheminformatics and machine learning into the research pipeline for this compound will be crucial for navigating the complex chemical space and for accelerating the discovery of new and improved bioactive agents.

Table 2: Computational Approaches in this compound Research

| Computational Method | Description | Potential Application |

| QSAR Modeling | Correlates chemical structure with biological activity using molecular descriptors. nih.gov | Predict antimycobacterial activity and PET inhibition of this compound analogs. frontiersin.orgnih.gov |

| Machine Learning (e.g., Random Forest, Neural Networks) | Builds predictive models from large datasets to identify patterns and make predictions. biorxiv.orgmdpi.com | In silico screening of virtual libraries of this compound derivatives to prioritize synthesis. biorxiv.org |

| Molecular Docking | Simulates the interaction between a small molecule and a biological target. japsonline.com | Elucidate the binding mode of this compound with its target proteins. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | Guide the design of novel this compound analogs with improved activity. |

Exploration of this compound in Other Biological Systems (Beyond Current Scope)

While the primary focus of research on this compound has been its antimicrobial properties, the pyrazine core is a versatile scaffold that is present in a wide range of biologically active molecules. mdpi.comfrontiersin.org This suggests that this compound and its derivatives may have untapped potential in other therapeutic areas.

For instance, various pyrazine derivatives have been investigated for their anticancer activity. mdpi.com Some have been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including the induction of apoptosis. frontiersin.org The exploration of this compound and its analogs in cancer models could reveal novel antiproliferative agents. The lipophilic octyl chain could potentially enhance cell membrane permeability, a desirable property for anticancer drugs.

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent another area where pyrazine derivatives have shown promise. Some pyrazine-containing compounds have demonstrated neuroprotective effects in preclinical models. frontiersin.org Given the link between inflammation and neurodegeneration, and the anti-inflammatory properties reported for some pyrazines, it is conceivable that this compound could exert beneficial effects in models of neurodegenerative disease. frontiersin.orgnih.gov

Furthermore, the anti-inflammatory potential of pyrazine derivatives could be explored in the context of other inflammatory conditions. frontiersin.org The ability of some pyrazines to modulate the production of inflammatory mediators suggests that this compound could be a starting point for the development of new anti-inflammatory drugs. frontiersin.org

The exploration of this compound in these diverse biological systems will require a multidisciplinary approach, combining chemical synthesis, biological screening, and mechanistic studies. The insights gained from these investigations could significantly broaden the academic and therapeutic implications of this intriguing chemical compound.

Q & A

Q. What are the standard synthetic routes for preparing N-octylpyrazine-2-carboxamide?

The synthesis typically involves condensation between pyrazine-2-carboxylic acid and octylamine, mediated by coupling agents such as triphenylphosphite or isobutyl chloroformate in anhydrous solvents (e.g., CH₂Cl₂ or 1,2-dichloroethane). A modified procedure includes activating the carboxylic acid with agents like trimethylacetyl chloride, followed by nucleophilic acyl substitution with the amine . Reaction optimization (e.g., temperature, stoichiometry, and solvent polarity) is critical to achieving yields >20%, as demonstrated in analogous pyrazine carboxamide syntheses .

Q. How is this compound characterized structurally?

Key techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry and detect rotameric forms (e.g., splitting of methyl or octyl chain signals due to restricted rotation) .

- X-ray crystallography : For unambiguous determination of molecular geometry, hydrogen-bonding networks, and supramolecular packing. Pyrazine carboxamides often exhibit planar conformations with intermolecular N–H···O interactions .

- ESI-MS : To verify molecular weight and purity .

Q. What solvent systems are optimal for purifying this compound?

Column chromatography using silica gel with gradients of CH₂Cl₂/MeOH (99.2:0.8) is effective for removing unreacted starting materials and coupling byproducts. Recrystallization from polar aprotic solvents (e.g., DMF/water) may enhance crystalline purity .

Advanced Research Questions

Q. How can dynamic processes (e.g., rotamerism) in this compound be resolved experimentally?

Variable-temperature NMR (VT-NMR) is used to study rotameric equilibria. For example, splitting of methyl or octyl proton signals at low temperatures (e.g., 298 K vs. 253 K) can reveal energy barriers to rotation. Computational methods (DFT) may supplement this by modeling rotational transition states .

Q. What strategies address low yields in this compound synthesis?

- Activation optimization : Replace traditional coupling agents with uronium salts (e.g., HATU) to improve electrophilicity of the acyl intermediate.

- Microwave-assisted synthesis : Enhance reaction kinetics and reduce side-product formation via controlled heating .